molecular formula C10H13N3O B11807528 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11807528
M. Wt: 191.23 g/mol
InChI Key: GWULEBKEZNFDEO-UHFFFAOYSA-N
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Description

2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C10H13N3O It features a pyrrolidine ring substituted with an aminopyridine group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of 6-aminopyridine with pyrrolidine-1-carbaldehyde under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. The process often requires careful temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carboxylic acid.

    Reduction: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The aminopyridine moiety can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Pyrrolidine-2-carbaldehyde: Similar structure but lacks the aminopyridine group.

    6-Aminopyridine-3-carboxaldehyde: Contains the aminopyridine group but lacks the pyrrolidine ring.

    Pyrrolidine-2,5-dione: A related compound with different functional groups.

Uniqueness: 2-(6-Aminopyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the combination of its pyrrolidine ring and aminopyridine group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C10H13N3O/c11-10-4-3-8(6-12-10)9-2-1-5-13(9)7-14/h3-4,6-7,9H,1-2,5H2,(H2,11,12)

InChI Key

GWULEBKEZNFDEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C=O)C2=CN=C(C=C2)N

Origin of Product

United States

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